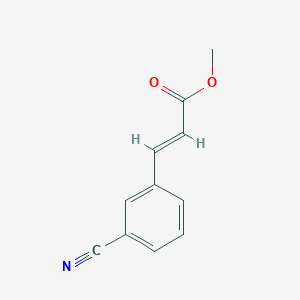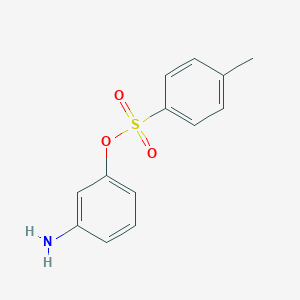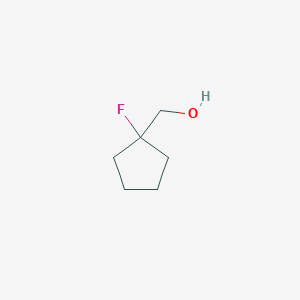
(1-Fluorocyclopentyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Fluorocyclopentyl)methanol is an organic compound with the molecular formula C6H11FO It is a fluorinated derivative of cyclopentylmethanol, characterized by the presence of a fluorine atom attached to the cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Fluorocyclopentyl)methanol typically involves the fluorination of cyclopentylmethanol. One common method is the reaction of cyclopentylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable fluorination techniques. These methods could include the use of fluorine gas or other fluorinating reagents in continuous flow reactors to achieve higher throughput and better control over reaction parameters.
化学反应分析
Types of Reactions: (1-Fluorocyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (1-Fluorocyclopentyl)formaldehyde or (1-Fluorocyclopentyl)carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to (1-Fluorocyclopentyl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can yield (1-Azidocyclopentyl)methanol.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate, or chromium trioxide in anhydrous conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: (1-Fluorocyclopentyl)formaldehyde, (1-Fluorocyclopentyl)carboxylic acid.
Reduction: (1-Fluorocyclopentyl)methane.
Substitution: (1-Azidocyclopentyl)methanol.
科学研究应用
(1-Fluorocyclopentyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated organic molecules, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study the effects of fluorine substitution on the biological activity of cyclopentyl derivatives.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
作用机制
The mechanism by which (1-Fluorocyclopentyl)methanol exerts its effects is primarily through its interactions with biological molecules. The presence of the fluorine atom can influence the compound’s lipophilicity, electronic properties, and metabolic stability. These factors can affect its binding affinity to molecular targets such as enzymes and receptors, thereby modulating their activity and leading to various biological effects.
相似化合物的比较
Cyclopentylmethanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(1-Chlorocyclopentyl)methanol: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological activity.
(1-Bromocyclopentyl)methanol: Similar to the chlorinated derivative but with a bromine atom, affecting its chemical behavior and applications.
Uniqueness: (1-Fluorocyclopentyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability, altered electronic characteristics, and potential for enhanced biological activity compared to its non-fluorinated or differently halogenated counterparts.
属性
IUPAC Name |
(1-fluorocyclopentyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6(5-8)3-1-2-4-6/h8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBMLCYWHRQXIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
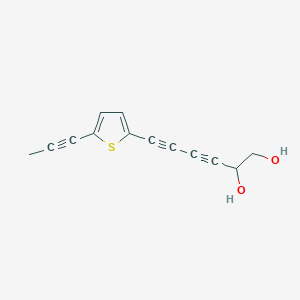
![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)
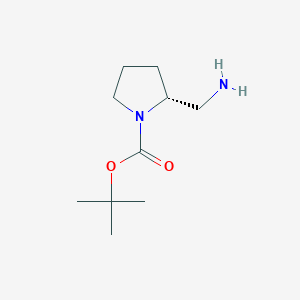
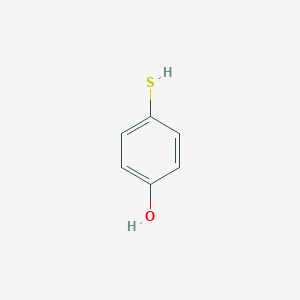
![10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B154120.png)
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)
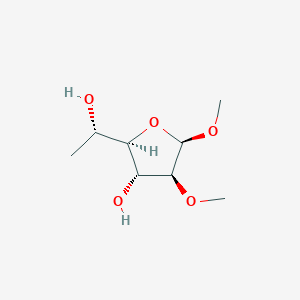
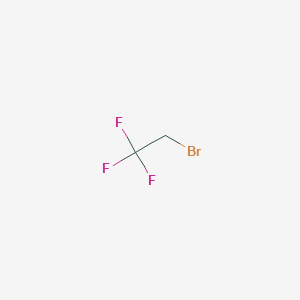
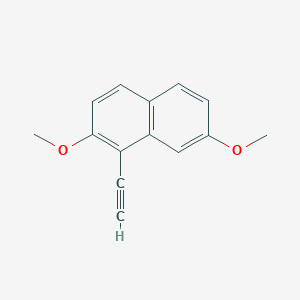
![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)

